molecular formula C19H16ClFN4O2S B2862881 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide CAS No. 941975-31-1

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide

Cat. No. B2862881
CAS RN: 941975-31-1
M. Wt: 418.87
InChI Key: YCFCQRYWNZLKOR-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Solvatochromism and Molecular Interactions

The study of solvent effects on the absorption and fluorescence spectra of biologically active carboxamides reveals insights into their electronic properties and interactions with the environment. For instance, the solvatochromic method allows for the estimation of ground and excited state dipole moments, contributing to our understanding of molecular polarity and its implications for molecular recognition and sensor development (Patil et al., 2011).

Antipathogenic Activity

Thiourea derivatives exhibit significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents aimed at disrupting biofilm formation and combating resistant bacterial infections (Limban et al., 2011).

Antitumor Agents

The synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents represents another application area. By exploring the anticancer properties of thiazole derivatives, researchers contribute to the ongoing search for more effective and specific chemotherapeutic options (Lin & Kasina, 1981).

Nonlinear Optical Properties

The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including their nonlinear optical properties and spectroscopic analysis, underscores the potential of these compounds in materials science. Such properties are crucial for the development of novel optical materials and devices (Ahmed et al., 2020).

Enzyme Inhibition

Compounds derived from heterocyclic carboxamides have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. Such studies are fundamental in the search for new therapeutic agents against diseases like diabetes and obesity, providing a basis for the development of inhibitors with potential clinical applications (Bekircan et al., 2015).

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-11-16(17(26)22-10-12-5-7-14(21)8-6-12)28-19(23-11)25-18(27)24-15-4-2-3-13(20)9-15/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCQRYWNZLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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